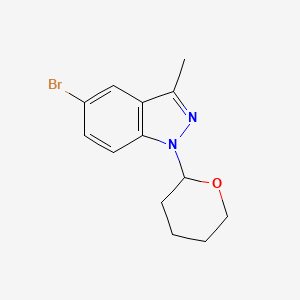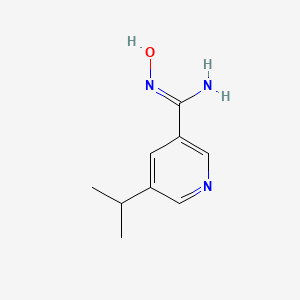
N-(4-Aminobenzyl)-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminobenzyl)-2-fluoroaniline: is an organic compound that features a benzylamine structure with a fluorine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzyl)-2-fluoroaniline typically involves the reaction of 4-aminobenzylamine with 2-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-Aminobenzyl)-2-fluoroaniline can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as sodium hydride or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzylamines and fluorobenzenes.
Applications De Recherche Scientifique
Chemistry: N-(4-Aminobenzyl)-2-fluoroaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and as a building block for bioactive molecules.
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-(4-Aminobenzyl)-2-fluoroaniline exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially leading to increased potency and selectivity.
Comparaison Avec Des Composés Similaires
4-Aminobenzyl alcohol: Similar structure but lacks the fluorine atom.
2-Fluoroaniline: Contains the fluorine atom but lacks the benzylamine group.
4-Aminobenzylamine: Similar structure but lacks the fluorine atom.
Uniqueness: N-(4-Aminobenzyl)-2-fluoroaniline is unique due to the presence of both the benzylamine group and the fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C13H13FN2 |
|---|---|
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
N-[(4-aminophenyl)methyl]-2-fluoroaniline |
InChI |
InChI=1S/C13H13FN2/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8,16H,9,15H2 |
Clé InChI |
JJVSWGJDDVZYOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)


![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)

![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)



![2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13661506.png)



![5-[4-(Trifluoromethoxy)phenyl]pentanoic acid](/img/structure/B13661528.png)
